Duloxetine-D3.HCl

Description

Significance of Stable Isotope Labeled Compounds in Analytical Chemistry and Pharmaceutical Sciences

Stable isotope labeled (SIL) compounds are molecules in which one or more atoms have been substituted with a stable (non-radioactive) isotope of that element, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comsymeres.com These compounds are cornerstones of modern analytical chemistry and pharmaceutical sciences for several reasons.

In pharmaceutical development, SIL compounds are crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of a drug. simsonpharma.commusechem.com By using an isotopically labeled version of a drug, scientists can trace its path and transformation within a biological system with high precision. simsonpharma.commetsol.comsimsonpharma.com This provides invaluable information on a drug's pharmacokinetic and pharmacodynamic profiles. simsonpharma.commoravek.com

The most prominent application of SIL compounds is their use as internal standards in quantitative analysis, particularly in methods utilizing mass spectrometry (MS). clearsynth.comaptochem.com An ideal internal standard behaves identically to the analyte (the substance being measured) during sample preparation and analysis but is distinguishable by the detector. aptochem.comnih.gov SIL compounds are considered the gold standard for this purpose because their physical and chemical properties are nearly identical to their unlabeled counterparts, ensuring they experience the same effects from sample extraction, handling, and potential matrix interference. acanthusresearch.comscispace.com However, their increased mass allows a mass spectrometer to easily differentiate them from the analyte, leading to highly accurate and precise quantification. clearsynth.comaptochem.com

Overview of Duloxetine-D3.HCl as a Research Standard and Tracer

This compound is a stable-labeled internal standard specifically designed for use in quantitative bioanalytical assays of duloxetine (B1670986). cerilliant.com Its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique used to measure minute quantities of drugs and their metabolites in biological fluids like blood plasma. cerilliant.comnih.govforensicresources.org

In a typical assay, a known quantity of this compound is added to a patient or research sample containing an unknown amount of duloxetine. forensicresources.org Both compounds are then extracted and analyzed together. Because this compound co-elutes with and has nearly identical ionization efficiency to the unlabeled duloxetine, any sample loss or variation during the analytical process affects both compounds equally. aptochem.com By comparing the mass spectrometer's signal response for this compound to that of the unlabeled duloxetine, researchers can calculate the exact concentration of the drug in the original sample with high accuracy and reproducibility. clearsynth.comnih.gov

The table below details the specific mass spectrometric parameters used to differentiate and quantify duloxetine and its deuterated standard in research settings. The precursor ion represents the mass of the intact molecule, while the product ion is a specific fragment generated and measured by the instrument to ensure selectivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Analysis Mode |

| Duloxetine | 298.06 - 298.3 | 154.09 - 154.1 | Positive Ion [M+H]⁺ |

| This compound | 301.08 | 157.14 | Positive Ion [M+H]⁺ |

| (Data compiled from multiple research articles developing bioanalytical methods for duloxetine). nih.govnih.gov |

Rationale for Deuteration in Duloxetine Research and Development

The strategic replacement of hydrogen with its heavier isotope, deuterium, serves multiple purposes in pharmaceutical research. The rationale for using this compound as a research tool is rooted in the unique properties of deuterium. wikipedia.org

As an Internal Standard: The primary reason for creating this compound is to serve as an optimal internal standard for bioanalysis. aptochem.comresearchgate.net Deuterium is often preferred for labeling because hydrogen is abundant in drug molecules and the resulting mass shift (typically +3 or more mass units) is sufficient to prevent signal overlap with the natural isotopic distribution of the unlabeled analyte. aptochem.com The deuterated standard's behavior during chromatographic separation is almost identical to the parent drug, but it is unambiguously distinguished by the mass spectrometer, thereby correcting for variability in sample processing and analysis. clearsynth.comscispace.com

In Metabolic Research (Kinetic Isotope Effect): Deuteration is also a key tool for investigating drug metabolism. The bond between a carbon and a deuterium atom (C-D) is stronger than the bond between a carbon and a hydrogen atom (C-H). This difference can lead to a phenomenon known as the kinetic isotope effect (KIE), where metabolic reactions that involve the cleavage of a C-H bond proceed more slowly when that hydrogen is replaced with deuterium. simsonpharma.comwikipedia.org

By strategically placing deuterium atoms on sites of a drug molecule that are known to be metabolically active, researchers can slow down its breakdown. symeres.comgabarx.com This technique allows for:

Studying Metabolic Pathways: Observing how deuteration alters the formation of metabolites helps to elucidate the primary routes of drug breakdown in the body. simsonpharma.comnih.gov

Improving Pharmacokinetic Profiles: In drug development, deuteration can be used to intentionally slow a drug's metabolism, potentially increasing its half-life and bioavailability. gabarx.comresearchgate.net While this compound is primarily used as an analytical standard, the principles of deuteration it embodies are the same as those used to create potentially improved therapeutic agents. wikipedia.orgmedchemexpress.com

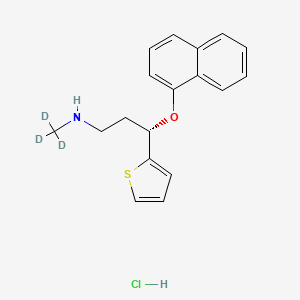

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1435727-97-1 |

|---|---|

Molecular Formula |

C18H20ClNOS |

Molecular Weight |

336.9 g/mol |

IUPAC Name |

(3S)-3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m0./s1/i1D3; |

InChI Key |

BFFSMCNJSOPUAY-HQKLNPQUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation for Duloxetine D3.hcl

Methodologies for Deuterium (B1214612) Labeling of Duloxetine (B1670986) Precursors

The synthesis of duloxetine typically begins with readily available starting materials, such as 2-acetylthiophene (B1664040) oup.comresearchgate.net. Deuterium labeling can be achieved by employing deuterated reagents or solvents at various stages of the synthesis. For instance, deuterated solvents like CD3CN can serve as both a solvent and a deuterium source in specific reactions, such as dehalogenative deuteration nsf.gov. Alternatively, deuterated precursors can be synthesized first, which are then carried through the synthetic route to yield the final deuterated product. The selection of precursors and labeling methodologies is guided by the target isotopic enrichment and the desired regioselectivity.

Characterization of Synthetic Intermediates and Final Deuterated Product Purity

Rigorous characterization is essential to confirm the identity, isotopic enrichment, and purity of Duloxetine-D3.HCl. This involves a suite of analytical techniques.

Spectroscopic methods are indispensable for verifying the structure and the precise location and extent of deuterium incorporation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) and deuterium (²H NMR) NMR, is vital. ²H NMR can directly detect the presence and chemical environment of deuterium atoms, often appearing in characteristic chemical shift ranges . High-resolution mass spectrometry (HRMS) and GC-MS or LC-MS are fundamental for confirming the molecular weight, which is shifted due to the deuterium incorporation, and for determining the isotopic enrichment caymanchem.comnih.gov. For this compound, mass spectrometry would confirm the presence of the d3 label, typically observed as a molecular ion cluster shifted by three mass units compared to the unlabeled compound. The InChI and SMILES strings for this compound explicitly denote the deuterated methyl group, e.g., [2H]C([2H])([2H])NCC... sigmaaldrich.com.

Chromatographic techniques are employed to assess the chemical purity of this compound and its synthetic intermediates. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for separating the target compound from process impurities and by-products lgcstandards.comoup.com. These methods, often coupled with UV detection or mass spectrometry, can quantify the chemical purity, typically aiming for levels above 90% . Furthermore, if stereochemical purity is a critical parameter, chiral chromatography methods can be utilized to quantify the enantiomeric excess and ensure the absence or minimal presence of the undesired enantiomer.

Compound List

Duloxetine

this compound

(S)-Duloxetine

2-acetylthiophene

(S)-(+)-mandelic acid

Phenyl chloroformate

Methylamine

CD3CN (Deuterium source)

Advanced Analytical Methodologies Utilizing Duloxetine D3.hcl

Development and Validation of Bioanalytical Methods Employing Duloxetine-D3.HCl

Method Validation Parameters: Linearity, Precision, Accuracy, Selectivity, Specificity, Limit of Detection (LOD), Limit of Quantification (LOQ), Robustness

The validation of analytical methods employing this compound is critical to ensure reliable and reproducible results in pharmacokinetic and metabolic studies. This involves a comprehensive assessment of several key parameters:

Linearity: This parameter evaluates the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound as an internal standard, linearity is typically assessed by constructing calibration curves using spiked biological samples across a range of duloxetine (B1670986) concentrations. The correlation coefficient (r) and the coefficient of determination (r²) are used to quantify linearity, with values close to 1 indicating a strong linear relationship. A typical data table for linearity might display the concentration of duloxetine, the corresponding peak area ratio (analyte/internal standard), and the resulting r² value.

| Duloxetine Concentration (ng/mL) | Analyte/IS Peak Area Ratio | r² Value |

| 1.0 | 0.15 | 0.998 |

| 5.0 | 0.70 | |

| 10.0 | 1.40 | |

| 50.0 | 7.00 | |

| 100.0 | 14.00 |

Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision). Precision is expressed as the coefficient of variation (CV), which is the standard deviation of the results divided by the mean, multiplied by 100. Acceptable CV values are generally ≤15% for low concentrations and ≤5% for higher concentrations.

| QC Level | Mean Concentration (ng/mL) | Measured Mean (ng/mL) | Standard Deviation (ng/mL) | CV (%) |

| Low | 2.0 | 2.05 | 0.15 | 7.3 |

| Medium | 20.0 | 19.80 | 0.80 | 4.0 |

| High | 80.0 | 79.50 | 2.40 | 3.0 |

Accuracy: Accuracy measures the closeness of the measured value to the true or accepted reference value. It is often expressed as percent recovery or percent bias. For bioanalytical methods using this compound, accuracy is assessed by comparing the measured concentration of spiked samples to the known spiked concentration. High accuracy indicates that the method reliably quantifies the analyte.

| QC Level | True Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) | Bias (%) |

| Low | 2.0 | 2.05 | 102.5 | +2.5 |

| Medium | 20.0 | 19.80 | 99.0 | -1.0 |

| High | 80.0 | 79.50 | 99.4 | -0.6 |

Selectivity and Specificity: Selectivity is the ability of the method to measure the target analyte in the presence of other components that may be expected to be present in the sample, such as endogenous compounds, metabolites, or degradation products. Specificity is a more rigorous demonstration that the method can unequivocally assess the analyte in a sample matrix. For this compound, specificity ensures that the mass spectrometer can differentiate between duloxetine and its deuterated analog, as well as any potential interfering substances. This is typically demonstrated by analyzing blank biological matrices (plasma, urine) and matrices spiked with potential interferents.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, with acceptable certainty. The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. These limits are crucial for determining the sensitivity of the assay and are established by analyzing samples with known low concentrations of the analyte and internal standard.

Application in Pharmacokinetic and Metabolic Research Methodologies

This compound plays a vital role in advancing the understanding of duloxetine's behavior within biological systems.

Tracer Studies for Investigating Drug Disposition Pathways

As a stable isotope-labeled analog, this compound serves as an excellent tracer in pharmacokinetic studies investigating drug disposition pathways (Absorption, Distribution, Metabolism, and Excretion - ADME). Deuterated compounds behave identically to their non-deuterated counterparts in terms of absorption and distribution but are distinguishable by their mass. By administering or spiking samples with this compound, researchers can precisely track the concentration of duloxetine over time in various biological fluids and tissues. This allows for detailed profiling of absorption rates, tissue distribution, and elimination kinetics. The use of this compound as a tracer helps to elucidate how the body processes the drug, identifying potential bottlenecks or variations in disposition that might influence therapeutic efficacy or toxicity.

Methodological Contributions to Metabolic Fate Investigations

The identification and quantification of drug metabolites are fundamental to understanding a drug's efficacy, safety, and potential drug-drug interactions. This compound is indispensable in these metabolic fate investigations. When used as an internal standard in LC-MS/MS methods, it compensates for variations in sample extraction efficiency and ionization suppression or enhancement that can occur during the analysis of complex biological matrices. This correction is particularly important when analyzing low-abundance metabolites. By ensuring accurate quantification of both the parent drug and its metabolites, this compound contributes to:

Metabolite Profiling: Identifying and quantifying major and minor metabolites formed through various enzymatic pathways (e.g., CYP450-mediated oxidation, glucuronidation).

Quantitative Metabolomics: Providing precise measurements of metabolite concentrations in large cohorts, enabling the correlation of metabolic profiles with clinical outcomes.

In Vitro Metabolism Studies: Supporting studies using liver microsomes, hepatocytes, or recombinant enzymes to elucidate specific metabolic pathways and identify the enzymes responsible for duloxetine biotransformation.

The use of this compound as an internal standard in these studies enhances the reliability of data, allowing for a more accurate assessment of duloxetine's metabolic fate and the potential impact of genetic polymorphisms or co-administered drugs on its metabolism.

Impurity Profiling and Quality Control of Deuterated Duloxetine Hydrochloride

Characterization of Process-Related Impurities in Duloxetine-D3.HCl Synthesis

The synthesis of deuterated compounds can introduce specific process-related impurities that must be identified and quantified. Robust analytical methodologies are essential for characterizing these impurities to ensure the quality of the final this compound product.

Chromatographic Techniques for Impurity Separation and Detection

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable techniques for the separation and detection of process-related impurities generated during the synthesis of this compound. These methods are capable of resolving deuterated variants from non-deuterated impurities and identifying various synthetic byproducts . Coupling HPLC/UHPLC with Mass Spectrometry (LC-MS) further enhances analytical power by providing increased sensitivity and specificity, allowing for the detection and preliminary identification of trace-level impurities that may arise during the manufacturing process .

Spectroscopic Techniques for Impurity Structure Elucidation

Spectroscopic techniques play a critical role in elucidating the structures of impurities identified during the synthesis of this compound. Mass Spectrometry (MS), especially High-Resolution Mass Spectrometry (HRMS), is vital for confirming the molecular weight and isotopic purity of both the target compound and its impurities . HRMS can accurately determine the elemental composition and detect the characteristic mass shift resulting from deuterium (B1214612) incorporation (e.g., a +6 Da shift for a compound labeled with six deuterium atoms). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is equally important for structural confirmation. The presence of deuterium atoms in this compound leads to suppressed or absent proton signals in specific molecular regions (e.g., methyl and benzyl (B1604629) groups), which aids in confirming the site of deuteration and identifying impurities that may lack the deuterium label or possess different deuteration patterns . Quality control laboratories are typically equipped with high-field NMR and Gas Chromatograph-Mass Spectrometer (GC-MS) systems for comprehensive structural analysis ckisotopes.com.

Purity Assessment of Deuterated Standards, including Deuterium Enrichment and Chemical Purity

Deuterium Enrichment: Deuterium enrichment is a primary quality attribute, with specifications typically set at very high levels to ensure a distinct and quantifiable isotopic signal. Batch-specific deuterium enrichment of ≥98% is commonly considered essential for reproducible tracer studies and accurate mass spectrometry quantification . The degree of deuterium incorporation is determined using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy ckisotopes.com.

Chemical Purity: Chemical purity refers to the absence of other chemical entities, including residual starting materials, synthetic byproducts, or degradation products. HPLC is the principal method employed for assessing chemical purity, with specifications often requiring levels of ≥99.0% for pharmaceutical-grade standards . Furthermore, limits are established for individual related substances (e.g., ≤0.1% each) and total impurities (e.g., ≤1.0%) . Elemental analysis can also be utilized to quantify the deuterium content and validate the compound's stoichiometry .

| Parameter | Typical Specification | Analytical Method(s) |

| Deuterium Enrichment | ≥ 98% | LC-MS/MS, NMR |

| Isotopic Purity | ≥ 99% | MS |

| Parameter | Typical Specification | Analytical Method |

| Chemical Purity | ≥ 99.0% | HPLC |

| Individual Impurities | ≤ 0.1% | HPLC |

| Total Impurities | ≤ 1.0% | HPLC |

Investigation of Analytical Artifact Formation during Sample Preparation and Analysis

During the sample preparation and analytical procedures for deuterated compounds like this compound, it is imperative to investigate and mitigate potential analytical artifacts. A significant concern is deuterium exchange, a process where incorporated deuterium atoms can be inadvertently replaced by hydrogen atoms from the surrounding environment. This exchange is particularly influenced by factors such as the presence of protic solvents or specific pH conditions . For instance, maintaining precise control over pH, often within a range of 8–10, and utilizing anhydrous solvents are crucial steps to prevent premature hydrolysis or isotopic dilution of the deuterated label . The kinetic isotope effect (KIE) also plays a role, influencing reaction rates and potentially the stability of the deuterated bond . Consequently, strict adherence to validated sample preparation protocols and carefully controlled analytical conditions are essential to prevent unintended isotopic dilution or exchange, thereby safeguarding the accuracy of deuterium enrichment measurements and impurity profiling for this compound.

Enantiomeric Purity and Chiral Separation of Duloxetine D3.hcl

Methodologies for Enantiomeric Resolution of Deuterated Duloxetine (B1670986)

The resolution of duloxetine enantiomers, and by extension their deuterated analogs, is predominantly achieved through chromatographic and electrophoretic techniques. nih.govresearchgate.net These methods rely on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, leading to differential retention or migration.

Chiral HPLC is a primary method for the enantioseparation of duloxetine. nih.govchromatographyonline.com The direct approach, which involves the use of a chiral stationary phase (CSP), is the most common and effective strategy. chromatographyonline.com Alternatively, chiral mobile phase additives (CMPAs) can be employed with a conventional achiral stationary phase. researchgate.netspringernature.com

The selection of an appropriate CSP is critical for achieving effective enantiomeric separation. Polysaccharide-based and macrocyclic antibiotic-based CSPs have proven to be highly effective for resolving duloxetine enantiomers.

Amylose-based Stationary Phases: Polysaccharide derivatives, particularly amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD-H), are widely used for the enantiomeric separation of duloxetine. oup.comnih.gov Successful separation is typically achieved using a normal-phase mobile phase consisting of a mixture of n-hexane, ethanol, and an amine modifier like diethyl amine. oup.comnih.gov The separation mechanism on this CSP involves interactions between the polar carbamate groups on the stationary phase and the polar groups of the analyte. oup.com Specifically, the NH group of duloxetine can form hydrogen bonds with the CSP. oup.com The presence of diethyl amine in the mobile phase plays a crucial role in improving chromatographic efficiency and the resolution between enantiomers, with resolution values (Rs) greater than 2.8 being reported. oup.comnih.gov

Vancomycin-based Stationary Phases: Macrocyclic glycopeptide antibiotics, such as vancomycin, are also utilized as CSPs (e.g., Chirobiotic V) for the direct enantioseparation of duloxetine. researchgate.netnih.gov This method can offer advantages such as shorter analysis times compared to methods using chiral mobile phase additives. researchgate.net The enantioseparation on vancomycin-based phases is a result of multiple interactions, including hydrogen bonding, dipole-dipole, and steric interactions, which lead to the differential retention of the enantiomers.

Table 1: Chiral Stationary Phases (CSPs) for Duloxetine Enantioseparation

| Chiral Stationary Phase | Mobile Phase Composition | Key Optimization Parameters | Reported Resolution (Rs) |

|---|---|---|---|

| Chiralpak AD-H (Amylose-based) | n-hexane–ethanol–diethyl amine (80:20:0.2, v/v/v) oup.comnih.gov | Concentration of diethyl amine oup.comnih.gov | ≥ 2.8 oup.comnih.gov |

| Chirobiotic V (Vancomycin-based) | Varied (e.g., buffer, organic modifiers) researchgate.netnih.gov | Buffer pH, organic modifier type and concentration, temperature, flow rate researchgate.net | Baseline resolution achieved researchgate.net |

| Chiral-AGP (α1-acid glycoprotein) | Acetate buffer–acetonitrile (93:07, v/v) researchgate.net | pH of buffer, organic modifier concentration researchgate.net | Baseline resolution achieved researchgate.net |

An alternative to CSPs is the use of a chiral selector added directly to the mobile phase in a reversed-phase HPLC system with a standard achiral column (e.g., C18). springernature.com Cyclodextrins (CDs) and their derivatives are the most common CMPAs for this purpose. nih.govresearchgate.net

Cyclodextrins: Derivatized cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), have been successfully used as mobile phase additives for the enantioseparation of duloxetine. researchgate.net The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin cavity and the duloxetine enantiomers in the mobile phase. springernature.com The differing stability of these complexes leads to different partitioning with the stationary phase, enabling separation. springernature.com Key operational parameters that must be optimized include the concentration of the CD, the pH of the mobile phase buffer, and the type and proportion of organic modifiers. researchgate.net

Capillary electrophoresis is a powerful and efficient alternative to HPLC for chiral separations, offering high resolution, short analysis times, and minimal consumption of samples and reagents. researchgate.netresearchgate.netmdpi.com Enantioseparation in CE is achieved by adding a chiral selector to the background electrolyte (BGE).

Cyclodextrins as Chiral Selectors: A wide variety of neutral and charged cyclodextrin derivatives are employed as chiral selectors for the enantioseparation of duloxetine in CE. nih.gov Studies have shown that (2-hydroxypropyl)-β-CD and methyl-γ-CD can provide high enantioresolution. nih.gov An interesting phenomenon observed with CE is that the enantiomer migration order can be reversed depending on the specific CD used. For instance, with (2-hydroxypropyl)-β-CD, the R-enantiomer of duloxetine migrates first, while with methyl-γ-CD, it migrates second. nih.gov This highlights the complex interplay between the structure of the chiral selector and the analyte. The separation is dependent not only on the stability of the enantiomer-CD complexes but also on their effective electrophoretic mobility. nih.gov

Advanced Detection: CE can be coupled with mass spectrometry (CE-MS), a technique that significantly enhances sensitivity and provides unequivocal identification of the enantiomers. nih.gov This combination has been used to develop highly sensitive methods capable of detecting enantiomeric impurities at levels as low as 0.02%. nih.gov

Table 2: Capillary Electrophoresis (CE) for Duloxetine Enantioseparation

| Chiral Selector | Background Electrolyte (BGE) | Key Findings |

|---|---|---|

| (2-hydroxypropyl)-β-CD | Phosphate buffer | High enantioresolution; R-duloxetine migrates first. nih.gov |

| Methyl-γ-CD | Phosphate buffer | High enantioresolution; S-duloxetine migrates first (reversed order). nih.gov |

| Erythromycin lactobionate | Non-aqueous BGE (e.g., 50 mM phosphate in methanol) | Effective for non-aqueous CE (NACE) enantioseparation. mdpi.com |

Chiral High-Performance Liquid Chromatography (HPLC) Techniques

Factors Influencing Enantiomer Migration and Resolution in Deuterated Systems

The factors that control enantiomeric resolution in deuterated systems like Duloxetine-D3.HCl are identical to those for the non-deuterated compound. Successful separation hinges on optimizing the interactions within the chiral recognition system, which are governed by the choice of chiral selector and the composition of the surrounding medium (mobile phase or background electrolyte).

The interplay between the chiral selector and the mobile phase is paramount for achieving optimal retention, selectivity, and resolution.

Chiral Selectors: The choice of chiral selector dictates the primary mechanism of interaction. With polysaccharide-based CSPs, interactions like hydrogen bonding and dipole-dipole forces are key. oup.com For cyclodextrins, used either in CE or as a CMPA in HPLC, the enantioselective recognition is based on the fit of the analyte within the chiral cavity of the CD molecule. nih.govnih.gov The structure and type of CD can lead to different thermodynamic stabilities of the diastereomeric complexes, and in CE, can even reverse the enantiomer migration order. nih.gov

Mobile Phase Composition in HPLC:

pH: For ionizable compounds like duloxetine, the pH of the mobile phase buffer is a critical parameter, as it affects the ionization state of both the analyte and, in some cases, the chiral selector (e.g., on a Chiral-AGP column). researchgate.netcore.ac.uk This, in turn, influences the strength of ionic and hydrogen-bonding interactions, thereby affecting retention and enantioselectivity. core.ac.uk

Organic Modifiers: In reversed-phase systems, the type and concentration of the organic modifier (e.g., acetonitrile, methanol) affect the retention of analytes. researchgate.netcore.ac.uk Adjusting the modifier concentration is a key tool for optimizing analysis time and resolution.

Additives: In normal-phase chromatography on polysaccharide CSPs, the concentration of a basic additive like diethyl amine is essential for achieving good peak shape and high resolution. oup.comnih.gov

Background Electrolyte Composition in CE:

pH and Concentration: The pH of the BGE influences the charge of the analyte and the electroosmotic flow (EOF), both of which are fundamental to the separation process. mdpi.com The concentration of the BGE can also affect migration times and resolution.

Chiral Selector Concentration: The concentration of the chiral selector (e.g., cyclodextrin) in the BGE is a critical factor. Increasing the selector concentration generally improves resolution up to a certain point, after which resolution may plateau or even decrease. mdpi.com

Table 3: Factors Influencing Enantiomeric Resolution of Duloxetine

| Analytical Method | Factor | Effect on Separation |

|---|---|---|

| HPLC (Normal Phase) | Basic Additive (e.g., Diethylamine) | Enhances chromatographic efficiency and resolution on amylose-based CSPs. oup.comnih.gov |

| HPLC (Reversed Phase) | Mobile Phase pH | Affects ionization state of the analyte, influencing retention and selectivity. researchgate.netcore.ac.uk |

| HPLC (Reversed Phase) | Organic Modifier Concentration | Controls retention time and can be optimized to improve resolution. researchgate.netcore.ac.uk |

| CE | Chiral Selector Type (e.g., different CDs) | Determines enantioselectivity and can reverse the migration order of enantiomers. nih.gov |

| CE | Chiral Selector Concentration | Directly impacts the degree of separation; must be optimized for maximum resolution. mdpi.com |

| CE | BGE pH | Influences the charge of the analyte and the electroosmotic flow, affecting migration. mdpi.com |

Temperature and Flow Rate Optimization

The optimization of chromatographic parameters such as column temperature and mobile phase flow rate is vital for developing a robust and efficient chiral separation method. These parameters can significantly influence resolution, analysis time, and enantioselectivity.

Temperature: Column temperature affects the thermodynamics of the interactions between the enantiomers and the chiral stationary phase. A study evaluating the enantiomeric separation of duloxetine on a Chiralpak AD-H column investigated the effect of temperature by performing separations at 25°C and 35°C, compared to an optimal temperature of 30°C. oup.com Generally, in HPLC, lower temperatures tend to improve resolution due to more favorable enthalpy changes, although this can lead to longer retention times and higher column backpressure. The systematic study of temperature helps in finding a balance between resolution and analysis time. tandfonline.comresearchgate.net

Flow Rate: The flow rate of the mobile phase impacts the efficiency of the separation and the resolution between enantiomeric peaks. To assess the robustness of a method, the flow rate is often deliberately varied. In one study, the flow rate was changed from the optimized 1.0 mL/min to 0.8 mL/min and 1.2 mL/min. oup.com The results demonstrated that as the flow rate was increased, the resolution between the duloxetine enantiomers decreased slightly, while the enantioselectivity was not significantly affected. oup.com This indicates that while the method is robust within this range, the optimal flow rate is crucial for achieving the best possible separation.

The following table summarizes the effects of altering these operational parameters on the resolution of duloxetine enantiomers.

| Parameter | Condition | Change from Optimum | Resolution | Enantioselectivity (α) |

| Flow Rate | 0.8 mL/min | - 0.2 mL/min | > 2.5 | Maintained |

| 1.0 mL/min | Optimum | ≥ 2.8 | 1.13 | |

| 1.2 mL/min | + 0.2 mL/min | 2.68 | 1.13 | |

| Temperature | 25°C | - 5°C | > 2.5 | Maintained |

| 30°C | Optimum | ≥ 2.8 | Maintained | |

| 35°C | + 5°C | > 2.5 | Maintained |

This table is generated based on findings from robustness studies on duloxetine enantiomeric separation. oup.com

Quantitative Determination of R-Enantiomer Impurity in Deuterated Duloxetine Standards

Once a chiral separation method is optimized, it must be validated to ensure it is suitable for its intended purpose, which includes the accurate quantification of the undesired (R)-enantiomer impurity in bulk drug substances of deuterated duloxetine. Validation involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). oup.com

For the quantitative determination of the (R)-enantiomer, a calibration curve is constructed by plotting the peak area of the (R)-enantiomer against its known concentrations. Research has demonstrated excellent linearity for this impurity over specific concentration ranges. oup.comnih.gov For example, one validated method showed a linear response for the (R)-enantiomer over a concentration range of 750 ng/mL to 7500 ng/mL, with a correlation coefficient (r²) of 0.999. oup.com Another method established linearity from 400 ng/mL to 1500 ng/mL. tandfonline.com

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be detected but not necessarily quantified, while the Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. These values are crucial for ensuring that even trace amounts of the chiral impurity can be reliably controlled. Validated methods have established the LOD and LOQ for the (R)-enantiomer of duloxetine. oup.comnih.govtandfonline.comresearchgate.net

The accuracy of the method is often confirmed through recovery studies, where a known amount of the (R)-enantiomer is spiked into a sample of the bulk drug. High recovery percentages indicate that the method can accurately measure the amount of the impurity present. Studies have reported recovery rates for the (R)-enantiomer between 98.3% and 101.05%. oup.comnih.gov

The data below summarizes the validation parameters from different developed HPLC methods for the quantification of the (R)-enantiomer impurity.

| Validation Parameter | Method 1 | Method 2 |

| Column | Chiralpak AD-H | Chiral-AGP |

| Linearity Range | 750 - 7500 ng/mL | 400 - 1500 ng/mL |

| Correlation Coefficient (r²) | 0.999 | Not Specified |

| Limit of Detection (LOD) | 250 ng/mL | 150 ng/mL |

| Limit of Quantitation (LOQ) | 750 ng/mL | 400 ng/mL |

| Accuracy (% Recovery) | 98.3% - 101.05% | Within 105% |

This table consolidates data from separate validation studies for quantifying the R-enantiomer of duloxetine. oup.comnih.govtandfonline.comresearchgate.net

Advanced Research Perspectives and Methodological Innovations for Duloxetine D3.hcl

Application of Duloxetine-D3.HCl in Mechanistic Studies of Molecular Interactions Utilizing Isotopic Tracers

The use of deuterium-labeled compounds like this compound is a powerful technique for elucidating the complex molecular interactions and metabolic pathways of a drug. By replacing one or more hydrogen atoms with deuterium (B1214612), researchers can trace the molecule's journey and transformation within a biological system without altering its fundamental chemical properties and biological activity.

One of the primary applications is in studying the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. wikipedia.org This difference can lead to a significantly lower rate of metabolism when a C-H bond cleavage is the rate-limiting step in a metabolic pathway. wikipedia.orgnih.gov By using this compound, researchers can pinpoint metabolically vulnerable sites ("soft spots") on the duloxetine (B1670986) molecule. nih.gov If deuteration at a specific position slows down its metabolism, it confirms that the original C-H bond at that site is a primary target for metabolic enzymes, such as the cytochrome P450 (CYP) family. This provides invaluable mechanistic insights into how the drug is processed in the body.

Furthermore, this compound is instrumental in protein-ligand interaction studies. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can utilize the distinct mass of deuterium to investigate the binding affinity and orientation of duloxetine within its target protein receptors. This allows for a more precise characterization of the drug-receptor complex, aiding in the rational design of new molecules with improved efficacy and selectivity.

Table 1: Research Applications of this compound in Mechanistic Studies

| Research Area | Application of this compound | Mechanistic Insight Gained |

|---|---|---|

| Drug Metabolism | Internal standard in pharmacokinetic (PK) studies | Precise quantification of the parent drug and its metabolites. |

| Metabolic Pathway ID | Tracer in in-vitro and in-vivo models | Identification of metabolic "soft spots" via the Kinetic Isotope Effect (KIE). |

| Enzyme Kinetics | Probe for CYP450 enzyme activity | Determination of which specific enzymes (e.g., CYP1A2, CYP2D6) are responsible for metabolism. |

| Protein Binding | Isotopic label in NMR or Mass Spectrometry | Characterization of drug-receptor binding sites and affinity. |

Integration with Quality by Design (QbD) Approaches for Analytical Method Development of Deuterated Compounds

The development of robust and reliable analytical methods for quantifying deuterated compounds like this compound is critical. Integrating Quality by Design (QbD) principles ensures that the analytical method is well-understood, fit for its intended purpose, and consistently delivers high-quality data. nih.govresearchgate.netetflin.com Analytical QbD (AQbD) is a systematic approach that begins with predefined objectives and emphasizes control based on science and risk management. celonpharma.comchromatographyonline.comyoutube.com

The first step in the AQbD framework is to define the Analytical Target Profile (ATP). celonpharma.comchromatographyonline.com For this compound, the ATP would specify the method's required performance characteristics, such as the need to accurately and precisely quantify the deuterated compound, often in the presence of its non-deuterated counterpart and their respective metabolites.

A key challenge in the analysis of deuterated compounds is ensuring adequate separation from the non-deuterated isotopolog. While chemically similar, the slight difference in physicochemical properties due to deuterium substitution can sometimes lead to partial chromatographic separation. The AQbD approach systematically addresses this through:

Risk Assessment: Identifying critical method parameters (CMPs) that could affect the method's performance. An Ishikawa (fishbone) diagram can be used to map potential variables, such as HPLC column type, mobile phase pH, gradient slope, and column temperature. celonpharma.com

Design of Experiments (DoE): Systematically varying the identified CMPs to understand their individual and interactive effects on critical method attributes (CMAs), such as chromatographic resolution and peak symmetry. nih.gov

Method Operable Design Region (MODR): Establishing a "design space" which is the multidimensional combination of input variables and process parameters that have been demonstrated to provide assurance of quality. chromatographyonline.com Operating within this defined space ensures the method remains robust despite small variations in parameters. chromatographyonline.com

This systematic process results in a well-characterized and robust analytical method that is crucial for regulated studies. researchgate.net

Table 2: Key Elements of an AQbD Approach for a this compound HPLC Method

| AQbD Element | Objective for this compound Analysis | Example Parameters |

|---|---|---|

| Analytical Target Profile (ATP) | To quantify this compound in plasma with specific accuracy, precision, and linearity. | Quantify 1-1000 ng/mL with accuracy ±15% and precision <15%. |

| Critical Method Attributes (CMAs) | Key performance indicators that ensure method quality. | Resolution between this compound and Duloxetine > 2.0. |

| Critical Method Parameters (CMPs) | Method variables that can impact CMAs. | Mobile phase composition, pH, column temperature, flow rate. |

| Design Space (MODR) | A well-understood region of operation ensuring robust performance. | Defined ranges for pH (e.g., 3.0-3.5) and Temperature (e.g., 35-45°C). |

Environmental Fate Studies of Pharmaceutical Compounds Using Deuterated Tracers in Research Models

The increasing use of pharmaceuticals has led to concerns about their presence and persistence in the environment. caryinstitute.org Studying the environmental fate—how a compound behaves and degrades in soil, water, and sediment—is essential for conducting a thorough environmental risk assessment. pharmaron.comnih.gov Duloxetine has been found to enter the environment through patient use and disposal. fda.govfda.gov It is known to adsorb to sludge and is susceptible to degradation through hydrolysis and photolysis. fda.govfda.gov

Using deuterated tracers like this compound offers significant advantages in these studies. A primary challenge in environmental analysis is distinguishing the target pharmaceutical from a complex environmental matrix and from pre-existing background levels of the same compound. By "spiking" a research model (such as a water/sediment system) with this compound, scientists can unequivocally track its specific degradation and transport pathways. researchgate.net

Stable isotope tracers are powerful tools because they behave almost identically to their non-labeled counterparts but can be distinguished using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org This allows for precise measurements of:

Degradation Rates: Determining the half-life of the compound under various conditions (e.g., aerobic vs. anaerobic, presence of sunlight).

Sorption: Quantifying how much of the compound binds to soil or sediment particles.

Transformation Products: Identifying the breakdown products by tracing the deuterated label.

Studies using this approach follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for assessing transformation in aquatic sediment systems (OECD 308) or soil (OECD 307). pharmaron.comfass.se

Table 3: Parameters in Environmental Fate Studies Using this compound

| Study Type (OECD Guideline) | Environmental Compartment | Key Parameter Measured | Purpose |

|---|---|---|---|

| OECD 308 | Water-Sediment Systems | DT50 (Time for 50% dissipation) | Assess persistence in aquatic environments. |

| OECD 307 | Soil | Degradation Rate | Determine persistence in terrestrial environments. |

| OECD 106 | Sludge/Soil | Kd (Adsorption Coefficient) | Evaluate potential for leaching into groundwater. |

| OECD 316 | Water | Photodegradation Rate | Assess breakdown due to sunlight in surface waters. |

Future Directions in Stable Isotope Labeling for Pharmaceutical Research and Analytics

The field of stable isotope labeling, particularly deuteration, is rapidly evolving beyond its traditional use as a simple tracer in pharmacokinetic studies. wikipedia.org The approval of deuterated drugs like deutetrabenazine and deucravacitinib by the FDA has validated the "deuterium switch" approach, where deuteration is used to intentionally improve a drug's metabolic profile, potentially leading to better efficacy and safety. nih.govresearchgate.net

Future directions in this field are poised to be transformative:

De Novo Deuterated Drugs: The focus is shifting from modifying existing drugs to designing novel chemical entities with strategically placed deuterium atoms from the very beginning of the discovery process. nih.gov This allows medicinal chemists to address potential metabolic liabilities at an early stage.

Advanced Analytical Techniques: The increasing complexity of deuterated compounds and their applications will drive innovation in high-resolution mass spectrometry and other analytical technologies to better characterize isotope distribution and quantify subtle isotopic effects.

Broader Applications: The utility of deuterated compounds is expanding into new areas. For example, deuterated polyunsaturated fatty acids are being investigated for their potential to protect cell membranes from oxidative damage in neurodegenerative diseases.

The continued innovation in synthetic chemistry to allow for more precise and efficient isotope labeling will further accelerate these trends. As our understanding of the subtle but powerful effects of deuterium substitution grows, compounds like this compound will remain essential tools, paving the way for the development of safer and more effective medicines.

Table of Compounds Mentioned

| Compound Name |

|---|

| Duloxetine |

| This compound |

| Deucravacitinib |

Q & A

Basic Research Questions

Q. How can researchers distinguish Duloxetine-D3.HCl from non-deuterated Duloxetine HCl using chromatographic methods?

- Methodology : Employ reversed-phase HPLC with a chiral stationary phase (e.g., CHIRAL ART Cellulose-C column) and a mobile phase of n-hexane/2-propanol/diethylamine (83/17/0.2). Deuterated compounds exhibit slight retention time shifts due to isotopic effects. System suitability testing should confirm resolution ≥7.4 between this compound and related impurities (e.g., duloxetine-related compound A) . UV detection at 230 nm ensures sensitivity, with peak tailing factors maintained between 0.8–1.5 .

Q. What protocols ensure stability of this compound during analytical assays?

- Methodology : Protect solutions from light exposure to prevent photodegradation . Store lyophilized this compound at 2–8°C, as deuterated analogs may exhibit altered hygroscopicity compared to non-deuterated forms . For long-term stability, validate storage conditions via forced degradation studies (e.g., exposure to heat, humidity, and acidic/alkaline environments) and monitor impurity profiles using validated HPLC methods .

Q. How is this compound quantified in pharmacokinetic studies?

- Methodology : Use deuterated internal standards (e.g., this compound) in LC-MS/MS to minimize matrix effects. Prepare calibration curves in biological matrices (e.g., plasma) with linear ranges covering expected concentrations. Validate accuracy (85–115%) and precision (RSD ≤15%) per ICH guidelines. Isotopic purity of the standard must exceed 98% to avoid interference from non-deuterated analogs .

Advanced Research Questions

Q. How do isotopic effects influence the metabolic profiling of this compound compared to Duloxetine HCl?

- Methodology : Conduct in vitro hepatic microsomal assays to compare metabolic pathways. Deuterium at specific positions (e.g., methyl groups) reduces CYP450-mediated oxidation rates due to the kinetic isotope effect (KIE). Use high-resolution MS to identify deuterium-retaining metabolites and quantify KIE values. Note that deuteration may alter hepatic clearance, requiring adjusted pharmacokinetic models .

Q. What experimental designs address discrepancies in deuterated vs. non-deuterated compound binding affinity studies?

- Methodology : Perform competitive binding assays (e.g., radioligand displacement) using this compound and Duloxetine HCl. Normalize data using Scatchard analysis to account for isotopic differences in receptor affinity (e.g., serotonin-norepinephrine reuptake inhibition, Ki = 4.6 nM). Validate findings with molecular dynamics simulations to assess deuterium’s impact on hydrogen bonding and hydrophobic interactions .

Q. How can researchers optimize synthetic routes for this compound to minimize isotopic dilution?

- Methodology : Replace protonated precursors with deuterated analogs at critical synthesis steps (e.g., deuteration of thiophene intermediates). Monitor isotopic purity via NMR (e.g., disappearance of proton signals at deuterated sites) and LC-MS. Use chiral catalysts (e.g., (R)-oxazaborolidine) to maintain enantiomeric excess >99% during asymmetric reductions, ensuring pharmacological equivalence to non-deuterated forms .

Q. What strategies resolve conflicting impurity profiles between this compound batches?

- Methodology : Implement orthogonal analytical techniques:

- HPLC-UV for quantifying major impurities (e.g., duloxetine-related compound A ≤0.15%) .

- GC-MS to detect volatile deuterated byproducts.

- ICP-MS for trace metal contamination from synthesis catalysts.

Cross-validate results against USP/EP monographs and adjust purification protocols (e.g., recrystallization solvents) to meet acceptance criteria .

Methodological Best Practices

- System Suitability Testing : For HPLC, ensure signal-to-noise ratios ≥3 for sensitivity solutions and column efficiency ≥2000 theoretical plates .

- Data Contradiction Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in deuterated compound studies and validate via replicate experiments .

- Synthesis Validation : Characterize intermediates via FTIR and HRMS to confirm deuteration efficiency and isotopic purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.